Butyl 5-(chlorosulfonyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-(chlorosulfonyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorosulfonyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-(chlorosulfonyl)-2-methylbenzoate typically involves the chlorosulfonation of 2-methylbenzoic acid followed by esterification with butanol. The reaction conditions for chlorosulfonation often include the use of chlorosulfonic acid as the chlorosulfonating agent, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-(chlorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), room temperature.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Carboxylic Acids: Formed from oxidation of the methyl group.
Scientific Research Applications
Butyl 5-(chlorosulfonyl)-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive sulfonamide derivatives.
Material Science: Utilized in the preparation of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of Butyl 5-(chlorosulfonyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, used in sulfonylation and carbamoylation reactions.
2-Chloro-5-(chlorosulfonyl)-N-(alkyl/aryl)-4-nitrobenzamide Derivatives:
Uniqueness
Butyl 5-(chlorosulfonyl)-2-methylbenzoate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to other chlorosulfonyl-containing compounds. This uniqueness makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C12H15ClO4S |
---|---|
Molecular Weight |
290.76 g/mol |
IUPAC Name |
butyl 5-chlorosulfonyl-2-methylbenzoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-4-7-17-12(14)11-8-10(18(13,15)16)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
YYTURSBIIILKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.